Critical Role of the Carboxamide Linker in Anti-HBV Activity: A Scaffold-Level Requirement
In the DPPC scaffold, the carboxamide linker between the pyrazine core and the N-substituent is essential for anti-HBV activity. SAR studies demonstrated that modification of this linker severely compromises or abolishes antiviral potency. While individual IC50 values for the N-cyclohexyl compound are not publicly disclosed in comparative format, the class-wide dependency on the intact carboxamide linker makes this structural feature a non-negotiable determinant of target engagement [1].
| Evidence Dimension | Anti-HBV activity retention requirement |
|---|---|
| Target Compound Data | N-cyclohexyl-2-cyclopropyl-DPPC (carboxamide linker intact) |
| Comparator Or Baseline | DPPC analogs with modified or replaced linker (e.g., urea, reverse amide) |
| Quantified Difference | Activity retention: linker modification results in significant loss of anti-HBV activity (exact fold-change not quantified for this specific compound, but established as a class-wide SAR trend) |
| Conditions | HBV replication assay in HepAD38 cells; SAR analysis from Lv et al. 2022 |
Why This Matters
Procurement of the carboxamide-containing compound is mandatory for maintaining the pharmacophore required for HBV CAM activity; linker-modified analogs are predicted to be inactive based on class-level SAR.
- [1] Lv K, et al. Identification of (6S)-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxamines as new HBV capsid assembly modulators. Eur J Med Chem. 2022; 229:113964. View Source
